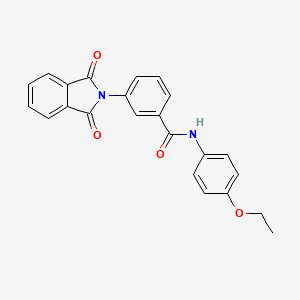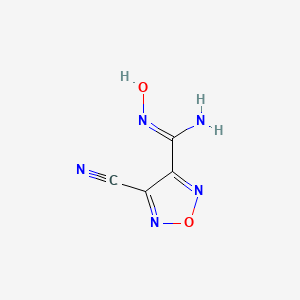![molecular formula C16H19Cl2N3O B3724033 2-[(2,4-dichlorophenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone](/img/structure/B3724033.png)
2-[(2,4-dichlorophenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone
Übersicht
Beschreibung
2-[(2,4-dichlorophenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). It has been shown to have potential therapeutic effects in a variety of diseases, including diabetes, cancer, and cardiovascular disease. In
Wirkmechanismus
2-[(2,4-dichlorophenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone activates AMPK by binding to the γ-subunit of the enzyme. This leads to an allosteric activation of the kinase domain, which in turn phosphorylates downstream targets involved in glucose metabolism, lipid metabolism, and protein synthesis. The activation of AMPK by 2-[(2,4-dichlorophenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone is independent of the upstream kinase LKB1, which is the primary activator of AMPK in response to energy stress.
Biochemical and Physiological Effects:
The activation of AMPK by 2-[(2,4-dichlorophenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone has several biochemical and physiological effects. In skeletal muscle cells, 2-[(2,4-dichlorophenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone increases glucose uptake and fatty acid oxidation, leading to improved insulin sensitivity. In cancer cells, 2-[(2,4-dichlorophenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone induces cell death by inhibiting the mTOR pathway and activating the pro-apoptotic protein Bim. In the heart, 2-[(2,4-dichlorophenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone protects against ischemia-reperfusion injury by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(2,4-dichlorophenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for use in cell culture and animal studies. It has also been shown to have a high selectivity for AMPK, reducing the potential for off-target effects. However, 2-[(2,4-dichlorophenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone has some limitations. It is not a natural product, and its effects may not fully reflect the physiological response to AMPK activation. In addition, its potency may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 2-[(2,4-dichlorophenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone. One area of interest is the development of more potent and selective AMPK activators. Another area is the investigation of the long-term effects of 2-[(2,4-dichlorophenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone on glucose metabolism, lipid metabolism, and cardiovascular function. Finally, the potential therapeutic effects of 2-[(2,4-dichlorophenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone in human diseases need to be further explored in clinical trials.
Wissenschaftliche Forschungsanwendungen
2-[(2,4-dichlorophenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic effects in a variety of diseases. In diabetes, 2-[(2,4-dichlorophenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells. In cancer, 2-[(2,4-dichlorophenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone has been shown to inhibit the growth of cancer cells and induce cell death. In cardiovascular disease, 2-[(2,4-dichlorophenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone has been shown to protect against ischemia-reperfusion injury and improve cardiac function.
Eigenschaften
IUPAC Name |
2-(2,4-dichloroanilino)-4-methyl-5-(3-methylbutyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N3O/c1-9(2)4-6-12-10(3)19-16(21-15(12)22)20-14-7-5-11(17)8-13(14)18/h5,7-9H,4,6H2,1-3H3,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZJCZOJUIQWLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)NC2=C(C=C(C=C2)Cl)Cl)CCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{9-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide](/img/structure/B3723962.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 3,4,5-trimethoxybenzoate](/img/structure/B3723982.png)
![6-amino-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone](/img/structure/B3723990.png)
![1,3-dimethyl-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3723994.png)

![1-(2-furylmethyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3724007.png)
![2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B3724012.png)
![6-hydroxy-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-3-phenyl-4(3H)-pyrimidinone](/img/structure/B3724018.png)

![ethyl 4-methyl-2-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B3724043.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B3724044.png)
![2-[2-({[5-(4-chlorophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3724051.png)
![2-[2-({[5-(2,3-dichlorophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B3724057.png)